molecular formula C₁₀H₁₅N₂O₁₃P₃ x(Et₃N) B1141969 Stavudine Triphosphate Triethylammonium Salt CAS No. 1795791-25-1

Stavudine Triphosphate Triethylammonium Salt

Cat. No. B1141969
CAS RN: 1795791-25-1
M. Wt: 464.15
InChI Key:
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Description

Stavudine triphosphate triethylammonium salt (d4T-TP-TEA) is a synthetic nucleoside analogue that is used for scientific research purposes. It is a prodrug that is converted to stavudine triphosphate (d4T-TP) in the body, which is then incorporated into DNA and RNA during replication. This compound is an important tool for studying the mechanism of action of nucleoside analogues and their effects on cellular processes.

Mechanism of Action

Stavudine triphosphate triethylammonium salt is a prodrug that is converted to stavudine triphosphate in the body. Stavudine triphosphate is then incorporated into DNA and RNA during replication. This incorporation of stavudine triphosphate into DNA and RNA inhibits the replication of the nucleic acid, leading to the death of the cell.
Biochemical and Physiological Effects
Stavudine triphosphate triethylammonium salt has been shown to inhibit the replication of DNA and RNA, leading to the death of the cell. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of HIV. Additionally, it has been shown to inhibit the activity of thymidine kinase, an enzyme that is involved in the replication of herpes simplex virus.

Advantages and Limitations for Lab Experiments

The main advantage of using stavudine triphosphate triethylammonium salt in lab experiments is that it is a synthetic compound that is easy to synthesize and use. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that the compound is not water soluble, so it must be dissolved in an appropriate solvent before use.

Future Directions

Due to its ability to inhibit the replication of DNA and RNA, stavudine triphosphate triethylammonium salt has potential applications in the treatment of viral infections, such as HIV and herpes simplex virus. Additionally, it could be used to study the mechanism of action of other nucleoside analogues and their effects on cellular processes. Furthermore, it could be used to study the effects of nucleoside analogues on the replication of other viruses, such as hepatitis C virus. Finally, it could be used to study the effects of nucleoside analogues on the replication of other organisms, such as bacteria and fungi.

Synthesis Methods

Stavudine triphosphate triethylammonium salt can be synthesized by a two-step process. First, stavudine is reacted with phosphorous oxychloride in an anhydrous solvent to form the phosphorylated intermediate, stavudine monophosphate. This intermediate is then reacted with triethylammonium hydroxide in an aqueous solution to form the desired product, stavudine triphosphate triethylammonium salt.

Scientific Research Applications

Stavudine triphosphate triethylammonium salt is used as a research tool in the study of nucleoside analogues and their effects on cellular processes. It is used to study the mechanism of action of nucleoside analogues, as well as their biochemical and physiological effects. It is also used to study the effects of nucleoside analogues on the replication of DNA and RNA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Stavudine Triphosphate Triethylammonium Salt involves several steps, including phosphorylation and quaternization reactions.", "Starting Materials": [ "Stavudine", "Triethylamine", "Phosphorus oxychloride", "Sodium triphosphate", "Methanol", "Diethyl ether" ], "Reaction": [ "Stavudine is first phosphorylated using phosphorus oxychloride and sodium triphosphate in methanol to form Stavudine Triphosphate.", "The Stavudine Triphosphate is then reacted with triethylamine in diethyl ether to form Stavudine Triphosphate Triethylammonium Salt.", "The product is then isolated and purified using techniques such as crystallization or chromatography." ] }

CAS RN

1795791-25-1

Molecular Formula

C₁₀H₁₅N₂O₁₃P₃ x(Et₃N)

Molecular Weight

464.15

synonyms

22’,3’-Didehydro-3’-deoxythymidine-5’-triphosphate Triethylammonium Salt

Origin of Product

United States

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